Polasol B

説明

Contextualization within Marine Natural Products Chemistry

Marine natural products chemistry is a dynamic field focused on the isolation, structure elucidation, biosynthesis, and biological evaluation of secondary metabolites produced by marine organisms. Since the mid-20th century, research in this area has yielded numerous compounds with promising pharmacological properties, inspiring the development of new therapeutic agents nih.gov. Sponges, in particular, are recognized as a prolific source of structurally diverse and biologically active natural products. The discovery of Polasol B from a marine sponge underscores the continued importance of exploring marine biodiversity for novel chemical entities.

Historical Perspective of Diterpene Research

Diterpenes are a large class of natural products composed of four isoprene (B109036) units, resulting in a C20 skeleton. They are widely distributed in nature, found in terrestrial plants, fungi, and marine organisms. Research into marine diterpenes gained prominence in the 1970s and 1980s, with significant discoveries being made from various marine sources, including algae and sponges nih.gov. The historical investigation of diterpenes from marine sponges has revealed a variety of unique structural types and biological activities. The isolation of Polasols A-C, including this compound, from the marine sponge Epipolasis sp. contributes to this historical lineage of diterpene discovery from marine sources nih.gov.

Significance and Research Gaps Pertaining to this compound

The primary significance of this compound lies in its identification as a novel diterpene natural product. Its isolation and structural characterization expand the known chemical diversity of compounds derived from marine sponges, particularly from the genus Epipolasis nih.gov. While the source organism, Epipolasis sp., and other compounds isolated from it, such as spirastrellolides A and B, have shown cytotoxic activities, detailed research findings specifically on the biological activities or other potential applications of isolated this compound are not extensively reported in the consulted literature. This lack of detailed investigation into its specific biological properties represents a significant research gap.

Overview of Major Academic Research Areas on this compound

Academic research on this compound has primarily focused on its isolation and structural elucidation nih.gov. Future research areas would logically stem from exploring the biological potential suggested by its marine origin and diterpene structure. Based on research into other marine diterpenes and compounds from Epipolasis sp., potential areas of investigation for this compound could include cytotoxic, antimicrobial, or anti-inflammatory activities. However, it is important to note that specific studies detailing these activities for isolated this compound were not found in the conducted searches, highlighting the need for further research in these areas to fully understand its significance.

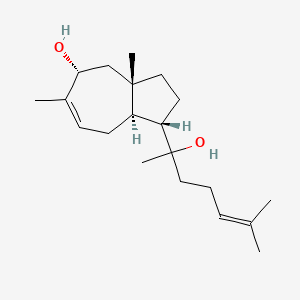

Detailed research findings published to date primarily concern the compound's structural characterization. This compound was isolated as a colorless oil with a molecular formula of C20H34O2, as determined by High-Resolution Electron Ionization Mass Spectrometry (HREIMS) nih.gov. Its structure was elucidated through comprehensive spectroscopic analysis, including extensive 1D and 2D Nuclear Magnetic Resonance (NMR) experiments such as 1H-1H COSY, HMQC, HMBC, and NOESY nih.gov. These experiments were crucial in establishing the connectivity of atoms and the relative stereochemistry of the molecule. The configurations of the asymmetric carbons at positions C-1, C-7, and C-8 in this compound were determined to be the same as those in Polasol A, a related diterpene isolated from the same source nih.gov. This compound differs structurally from Polasol A by the presence of a hydroxyl group at C-3 instead of a carbonyl group nih.gov.

The following table summarizes some key spectroscopic data points reported for this compound during its structural elucidation:

| Spectroscopic Method | Key Observation(s) | Reference |

| HREIMS | Molecular Formula: C20H34O2 | nih.gov |

| 1H NMR | Signals consistent with a diterpene structure, including methyl singlets and olefinic protons. | nih.gov |

| 13C NMR | Signals indicating the presence of a hydroxyl group and carbon framework. | nih.gov |

| 1H-1H COSY | Correlations revealing partial structures. | nih.gov |

| HMQC | Correlations linking protons to their attached carbons. | nih.gov |

| HMBC | Long-range couplings establishing connectivity between different parts of the molecule. | nih.gov |

| NOESY | Cross-peaks used to determine relative stereochemistry, including the trans A/B ring junction and orientations of H-7 and H-8. | nih.gov |

Further research is needed to explore the biological activities and potential applications of this compound, building upon the foundational work of its isolation and structural characterization.

This compound is a diterpene natural product that has been isolated from marine sponges. Research has focused on its isolation and the determination of its chemical structure using various spectroscopic techniques.

Structure

3D Structure

特性

分子式 |

C20H34O2 |

|---|---|

分子量 |

306.5 g/mol |

IUPAC名 |

(1S,3aS,5R,8aR)-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,6-dimethyl-2,3,4,5,8,8a-hexahydro-1H-azulen-5-ol |

InChI |

InChI=1S/C20H34O2/c1-14(2)7-6-11-20(5,22)17-10-12-19(4)13-18(21)15(3)8-9-16(17)19/h7-8,16-18,21-22H,6,9-13H2,1-5H3/t16-,17+,18-,19+,20?/m1/s1 |

InChIキー |

HMWIFHMCICZXSO-SFDMMAKQSA-N |

異性体SMILES |

CC1=CC[C@@H]2[C@H](CC[C@]2(C[C@H]1O)C)C(C)(CCC=C(C)C)O |

正規SMILES |

CC1=CCC2C(CCC2(CC1O)C)C(C)(CCC=C(C)C)O |

同義語 |

polasol B |

製品の起源 |

United States |

Isolation and Structural Elucidation of Polasol B

Methodologies for Extraction from Marine Sponges (e.g., Epipolasis sp.)

The initial step in obtaining natural products from marine sponges is typically solvent extraction of the sponge material. nih.gov This often involves using organic solvents to extract the secondary metabolites from the freeze-dried or preserved sponge biomass. nih.gov The specific solvent or solvent system used can vary depending on the polarity of the target compounds. Following extraction, the crude extract is often subjected to liquid-liquid partitioning to further separate compounds based on their solubilities in different immiscible solvents. nih.gov

Chromatographic Separation and Purification Techniques

After initial extraction and partitioning, various chromatographic techniques are employed to separate and purify the individual compounds from the complex mixture. Common methods include thin layer chromatography (TLC), vacuum liquid chromatography (VLC), column chromatography (CC), and preparative high-performance reversed-phase liquid chromatography (HPLC). nih.gov These techniques separate compounds based on differences in their polarity and interaction with stationary and mobile phases, allowing for the isolation of pure compounds like Polasol B. nih.govbiointerfaceresearch.com

Advanced Spectroscopic Techniques for Structural Determination

The structural elucidation of isolated marine natural products is primarily achieved using advanced spectroscopic techniques. nih.gov These methods provide detailed information about the molecular weight, elemental composition, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a crucial technique for determining the structure of organic compounds. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are extensively used. researchgate.netnih.govbiointerfaceresearch.com 2D NMR methods, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about the connectivity between atoms and are essential for piecing together the molecular structure. researchgate.netwgtn.ac.nz For Polasols A-C, including this compound, their structures were primarily assigned using 2D NMR methods. researchgate.netwanfangdata.com.cn

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides accurate mass measurements of a molecule, which allows for the determination of its elemental composition. researchgate.net This information is vital for confirming the molecular formula of the isolated compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. researchgate.netbiointerfaceresearch.comnih.gov The IR spectrum shows absorption bands at specific wavelengths that correspond to different functional groups (e.g., hydroxyl, carbonyl, alkene). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Stereochemical Assignment and Absolute Configuration Determination

Determining the stereochemistry and absolute configuration of chiral natural products like this compound is crucial for understanding their biological activity and physicochemical properties. While the initial structural elucidation of this compound assigned its planar structure and determined that the configurations of asymmetric carbons at C-1, C-7, and C-8 were the same as in Polasol A acs.org, a full assignment of all stereocenters and the absolute configuration requires specialized techniques. Based on the available search results, specific detailed research findings on the application of the following methods specifically to this compound for its complete stereochemical assignment and absolute configuration determination were not found. However, the general principles of these techniques are outlined below as they would be applied in such studies.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful spectroscopic techniques used to study the interaction of chiral molecules with polarized light. nih.govfishersci.befishersci.fiiiab.mefishersci.com These methods can differentiate between enantiomers and provide information about the stereochemistry of a chiral compound, particularly when chromophores are present near chiral centers. nih.govfishersci.com

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a sample. nih.govfishersci.be CD spectra, which plot the differential absorbance as a function of wavelength, can exhibit characteristic Cotton effects (S-shaped curves) in the vicinity of absorption bands, providing insights into the absolute configuration of chiral centers. nih.gov The exciton (B1674681) chirality method, a CD-based technique, has been particularly useful for establishing the absolute configuration of natural products containing two or more interacting chromophores. fishersci.com

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. nih.govfishersci.beiiab.me The wavelength dependence of optical rotation provides an ORD spectrum. nih.gov Like CD, anomalous ORD curves (Cotton effects) can be observed near absorption bands and are indicative of chirality and can be used in conjunction with theoretical calculations to assign absolute configuration. nih.gov

While CD and ORD are valuable tools for stereochemical analysis, specific CD or ORD data and their interpretation for this compound were not available in the provided search results.

Chemical Derivatization for Stereochemical Analysis

Chemical derivatization involves reacting a stereochemically unknown compound with a chiral reagent of known absolute configuration to form diastereomeric products. alfa-chemistry.com These diastereomers can then be analyzed by standard analytical techniques, such as NMR spectroscopy or chromatography (e.g., chiral HPLC), to deduce the stereochemistry of the original compound. alfa-chemistry.com

A common approach is the use of chiral derivatizing agents like Mosher's reagents (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA, and its acid chloride). wikipedia.org Reaction of a chiral alcohol or amine with the (R)- and (S)-enantiomers of Mosher's reagent yields diastereomeric esters or amides, respectively. Analysis of the NMR spectra of these diastereomers can provide information about the absolute configuration of the alcohol or amine stereocenter. wikipedia.org

Chemical transformations can also be employed to convert the target molecule into a known optically active compound or a crystalline derivative suitable for X-ray analysis, allowing for the assignment of stereochemistry by correlation. alfa-chemistry.com

Specific details regarding chemical derivatization reactions performed on this compound for stereochemical analysis were not found in the provided search results.

X-ray Crystallography (if applicable)

X-ray crystallography is a powerful technique that can directly determine the three-dimensional arrangement of atoms within a crystalline solid, including the absolute configuration of chiral molecules. acs.orgresearchgate.netuni.lufishersci.fimdpi.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density distribution can be mapped, revealing the positions of atoms. fishersci.fi

For chiral compounds, standard X-ray diffraction can determine the relative configuration of stereocenters within a molecule. fishersci.fi To determine the absolute configuration using X-ray crystallography, the phenomenon of anomalous dispersion (also known as the Bijvoet effect) is utilized. bmrb.io This typically requires the presence of a heavy atom (an atom with a sufficiently large atomic number) in the molecule or incorporated through derivatization. uni.lubmrb.io

While X-ray crystallography is a definitive method for absolute configuration assignment when suitable crystals can be obtained uni.lu, there was no indication in the provided search results that this compound itself was analyzed by X-ray crystallography, nor were details of a crystalline derivative of this compound used for this purpose presented. It is worth noting that X-ray crystallography has been successfully applied to determine the absolute configuration of other marine natural products, such as Spirastrellolide B (a macrolide also isolated from Epipolasis sp.), through the analysis of a crystalline derivative. ubc.caamanote.com However, this compound is described as a diterpene and is structurally distinct from Spirastrellolide B.

Synthetic Approaches to Polasol B and Its Analogs

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing a systematic approach to simplify complex molecular targets into readily available starting materials. For diterpenes, which often feature multiple rings, chiral centers, and functional groups, strategic disconnections are crucial for devising efficient synthetic routes. The process typically involves identifying key bonds to break in the target molecule (the "synthons") that correspond to known or conceivable synthetic reactions (the "transforms") in the forward direction.

In the context of diterpene synthesis, retrosynthetic strategies are often guided by the molecule's polycyclic framework and the distribution of functional groups. Analysis of oxidation patterns and inherent functional group relationships can inform key carbon-carbon bond disconnections that simplify the complexity of polycyclic structures. nih.govacs.orgresearchgate.net For highly caged or bridged diterpenes, identifying a "maximally bridged ring" and applying two-bond disconnections (bicyclization transforms) can lead to a rapid decrease in target complexity in the retrosynthetic direction. escholarship.org Cycloaddition transforms, such as Diels-Alder reactions, have proven indispensable in this regard, allowing for the rapid assembly of multiple rings and stereocenters. escholarship.orgresearchgate.netrsc.orgcapes.gov.br

Applying these principles to a hypothetical diterpene like Polasol B would involve analyzing its specific skeletal architecture, including the size and arrangement of its rings, the positions and configurations of its stereocenters, and the nature and location of its functional groups. Strategic disconnections would be chosen to break the molecule into simpler, synthesizable fragments, considering factors such as the potential for stereochemical control, the availability of starting materials, and the efficiency of the corresponding forward reactions.

Key Synthetic Methodologies for Diterpene Scaffolds

The construction of diterpene scaffolds relies on a variety of powerful synthetic methodologies. Given the diverse structural types of diterpenes (e.g., abietanes, kauranes, labdanes, spongianes), the specific methods employed vary depending on the target molecule. However, several key reaction classes and strategies are frequently utilized.

Formation of carbon-carbon bonds is central to building the diterpene skeleton. This often involves:

Cyclization reactions: Intramolecular reactions, such as Diels-Alder cycloadditions researchgate.netrsc.orgcapes.gov.br, radical cyclizations nih.govacs.orgresearchgate.net, and Prins-type cyclizations indiascienceandtechnology.gov.in, are powerful tools for forming rings and establishing stereochemistry.

Annulation strategies: Sequences of reactions that build a new ring onto an existing cyclic system, such as Robinson annulation mdpi.com, are commonly used in the synthesis of polycyclic diterpenes.

Fragment coupling: Joining pre-constructed molecular fragments can be an efficient way to assemble complex diterpene structures, particularly for highly oxidized targets. nih.govacs.orgresearchgate.net Palladium-mediated carbopalladation/carbonylation cascades have been employed in such approaches. nih.govacs.org

Control over stereochemistry is paramount in diterpene synthesis due to the presence of multiple chiral centers. Methodologies enabling enantioselective and diastereoselective transformations are therefore essential.

Total Synthesis of this compound

As specific information regarding the total synthesis of "this compound" is not available in the consulted sources, a detailed account of its synthesis cannot be provided. However, a total synthesis of a complex diterpene typically involves a multi-step sequence designed to assemble the complete molecular framework with precise control over stereochemistry and functional group placement.

Based on the general strategies for diterpene synthesis, a hypothetical total synthesis of this compound would likely involve:

Assembly of core rings: Utilizing cyclization or annulation strategies to construct the fundamental ring system of this compound.

Introduction of functional groups: Incorporating necessary oxygenation patterns or other functional handles at specific positions and with controlled stereochemistry.

Setting stereocenters: Employing stereoselective reactions throughout the synthesis to establish the correct absolute and relative configurations of all chiral centers.

Late-stage modifications: Performing final functional group interconversions or skeletal rearrangements to arrive at the target molecule.

Enantioselective and Diastereoselective Synthesis of Diterpenes

Achieving high levels of enantioselectivity and diastereoselectivity is critical in diterpene synthesis, as these natural products are often biologically active as single stereoisomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral diterpene. This is typically achieved using:

Chiral starting materials: Utilizing naturally occurring or readily available enantiopure compounds as building blocks. For example, (+)-podocarpic acid or (−)-sclareol have been used as chiral starting materials for the synthesis of various diterpenes. mdpi.comacs.orgresearchgate.net

Asymmetric catalysis: Employing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands) to control the stereochemical outcome of key bond-forming reactions. Asymmetric transfer hydrogenation and photoredox catalysis have been applied in enantioselective diterpene synthesis. rsc.orgacs.org

Chiral auxiliaries: Attaching a chiral group to a reactant to induce asymmetry during a reaction, followed by removal of the auxiliary.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. Strategies for achieving diastereoselectivity include:

Substrate control: Relying on the existing stereochemistry within a molecule to direct the outcome of a reaction.

Reagent control: Using specific reagents or reaction conditions that favor the formation of one diastereomer over others.

Intramolecular reactions: Cyclization reactions often exhibit high levels of diastereoselectivity due to the constrained nature of the transition states. researchgate.netcapes.gov.br

Examples of diastereoselective approaches in diterpene synthesis include intramolecular Diels-Alder reactions and regioselective reductions. researchgate.netacs.org

Synthesis of Structurally Related Diterpenes and Analogs

The synthesis of structurally related diterpenes and analogs is important for exploring structure-activity relationships, developing new therapeutic agents, and validating synthetic strategies. Divergent synthesis, which starts from a common intermediate to access multiple related natural products, is an effective tactic for preparing libraries of diterpene analogs. researchgate.netencyclopedia.pub

Examples of synthesized diterpenes and their analogs mentioned in the literature include:

Ent-kauranoids (e.g., maoecrystal Z, trichorabdal A, longikaurin E) nih.govacs.orgresearchgate.net

Ryanodane and isoryanodane diterpenes (e.g., ryanodol, ryanodine, perseanol) nih.govacs.orgresearchgate.net

Spongiane diterpenes (e.g., spongian-16-oxo-17-al, acetyldendrillol-1, aplyroseol-14) capes.gov.bracs.orguv.es

Atisane diterpenoids (e.g., antiquorin, sapinsigin H) researchgate.netrsc.org

Labdane-related diterpenoids indiascienceandtechnology.gov.inresearchgate.netnih.gov

Jatrophane diterpenes cardiff.ac.ukmdpi.com

Taxane diterpenes chemrxiv.org

The synthesis of these related compounds often employs similar methodologies to those used for other diterpenes, adapted to the specific structural features of the target. This includes various cyclization reactions, functional group transformations, and stereoselective methods.

Development of Novel Synthetic Routes to Diterpene Frameworks

The complexity and diversity of diterpene structures continue to inspire the development of novel synthetic methodologies and strategies. Research in this area focuses on creating more efficient, selective, and environmentally friendly routes to these valuable natural products.

Recent advancements in developing novel synthetic routes to diterpene frameworks include:

Photoredox catalysis: Utilizing light-activated catalysts to enable new types of transformations under mild conditions. Photoredox-catalyzed deoxygenative allylation has been applied in diterpene synthesis. acs.org

Metal-catalyzed reactions: Development of new catalytic systems for specific transformations, such as palladium-mediated cascades or rhodium-catalyzed cycloadditions. nih.govacs.orgacs.org

Organocatalysis: Employing small organic molecules as catalysts to promote asymmetric reactions.

Biocatalysis and synthetic biology: Utilizing enzymes or engineered biological systems for specific steps in the synthesis, offering potential for high selectivity and sustainability. mdpi.comnih.gov While biosynthesis is distinct from chemical synthesis, understanding biosynthetic pathways can inspire novel chemical approaches. nih.govrsc.org

Flow chemistry: Performing reactions in continuous flow systems to improve efficiency, safety, and scalability.

Chemical Reactivity and Reaction Mechanisms of Polasol B

Investigation of Functional Group Transformations

The hydroxyl group and the α,β-unsaturated carbonyl system are primary sites for functional group transformations in Polasol B. The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. For instance, alcohols can be converted to various derivatives like sulfonate esters or halides, which serve as good leaving groups for subsequent reactions frontiersin.org. The α,β-unsaturated carbonyl moiety is known to be susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon. It can also undergo reactions characteristic of ketones and alkenes. While general methods for functional group interconversions are well-established for various classes of compounds, including alcohols, esters, and carbonyls frontiersin.org, specific studies detailing the transformations of the functional groups within the this compound structure were not found in the surveyed literature. Investigations into these transformations would typically involve reacting this compound with various reagents under controlled conditions and analyzing the resulting products using spectroscopic techniques.

Mechanisms of Degradation Pathways (e.g., Oxidation, Hydrolysis)

Organic compounds, including diterpenes like this compound, can undergo degradation through various pathways, with hydrolysis and oxidation being among the most common chemical degradation processes.

Hydrolysis: The ester or potential ester linkages (if any are present in the full, detailed structure beyond the reported functional groups) and potentially the hydroxyl group could be susceptible to hydrolysis. Hydrolysis involves the cleavage of a bond through the reaction with water and can be catalyzed by acids, bases, or enzymes. The rate of hydrolysis is often dependent on pH and temperature.

Oxidation: The alkene portion of the α,β-unsaturated carbonyl, as well as the hydroxyl group and other potentially oxidizable centers within the diterpene framework, could undergo oxidation. Oxidation can proceed via various mechanisms, including electron transfer and free radical pathways. Factors such as the presence of oxygen, light, metal ions, and elevated temperatures can influence oxidation rates. The α,β-unsaturated carbonyl system is particularly vulnerable to oxidation, potentially leading to the formation of peroxides or other oxygenated species.

Understanding the specific degradation pathways and their mechanisms for this compound would require dedicated stability studies under various conditions (e.g., different pH levels, temperatures, and in the presence of oxidizing agents). Such studies are crucial for determining the intrinsic stability of the compound.

Electrophilic and Nucleophilic Reactions

This compound, possessing both electrophilic and nucleophilic centers, can participate in polar reactions. The carbon atom of the carbonyl group is electrophilic due to the polarity of the C=O double bond. The β-carbon of the α,β-unsaturated carbonyl system is also an electrophilic site susceptible to nucleophilic attack (Michael addition). The hydroxyl group contains nucleophilic oxygen atoms with lone pairs of electrons that can donate to electrophiles.

Nucleophilic reactions at the carbonyl carbon typically involve the addition of a nucleophile, such as a hydride reagent or an organometallic compound. Reactions at the β-carbon of the α,β-unsaturated system involve conjugate addition of a nucleophile. Electrophilic attack can occur on the alkene double bond or potentially on the oxygen atom of the hydroxyl or carbonyl groups.

The outcome and mechanism (e.g., addition, substitution) of these reactions depend on the specific reagents and reaction conditions. While the general principles of electrophilic and nucleophilic reactions are well-understood, specific experimental data on these reactions involving this compound were not found.

Rearrangement Reactions

The diterpene structure of this compound, with its cyclic system and functional groups, could potentially undergo various rearrangement reactions under appropriate conditions. Rearrangements often involve the migration of an atom or group to an electron-deficient center, such as a carbocation.

Given the presence of a hydroxyl group and potentially acid-catalyzed conditions, rearrangements analogous to the pinacol-pinacolone rearrangement could be considered if a vicinal diol or a similar structural motif capable of generating a stable carbocation upon dehydration were present. The bicyclic nature of this compound might also lend itself to skeletal rearrangements under certain conditions.

Other types of rearrangements, such as those involving carbonyl groups or adjacent centers, are also known in organic chemistry, including the Baeyer-Villiger oxidation or Beckmann rearrangement, although their direct applicability to this compound would depend on the specific arrangement of atoms and functional groups. Detailed mechanistic studies, often involving isotopic labeling and intermediate characterization, are required to elucidate the specific pathways of any observed rearrangements. No specific rearrangement reactions involving this compound were identified in the search results.

Mechanistic Studies of Biotransformations (non-clinical focus)

Biotransformation involves the enzymatic modification of compounds, and non-clinical studies are important for understanding how a compound might be metabolized in biological systems. For a diterpene like this compound, biotransformation could involve enzymatic reactions such as oxidation (e.g., by cytochrome P450 enzymes), hydrolysis (e.g., by esterases if hydrolyzable groups are present), reduction (e.g., of the carbonyl or alkene), or conjugation (e.g., glucuronidation or sulfation of the hydroxyl group).

Mechanistic studies in a non-clinical context would focus on identifying the enzymes involved, the sites of metabolism on the this compound molecule, and the structures of the resulting metabolites. This can involve in vitro studies using liver microsomes or recombinant enzymes, as well as in vivo studies in animal models. While the general principles and common pathways of biotransformation are well-documented, specific non-clinical biotransformation studies or their mechanisms related to this compound were not found in the provided information.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For this compound, kinetic studies could be performed on its characteristic reactions, such as hydrolysis, oxidation, or reactions involving its functional groups.

These studies typically involve monitoring the change in concentration of reactants or products over time. The data obtained can be used to determine reaction orders, rate constants, and activation energies. The temperature dependence of reaction rates can often be described by the Arrhenius equation. Kinetic studies can provide valuable insights into the mechanisms of reactions, including the rate-determining step and the nature of transition states.

Various analytical techniques, such as chromatography or spectroscopy, can be used to monitor concentrations in kinetic experiments. Differential Scanning Calorimetry (DSC) is another technique that can be applied to study the kinetics of thermal transitions and reactions. While the importance and methodology of kinetic studies in chemistry are well-established, specific kinetic data or studies on the reactions of this compound were not found in the surveyed literature.

Advanced Characterization and Analytical Methodologies for Polasol B

Advanced Mass Spectrometry for Metabolite Profiling and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Advanced MS techniques are crucial for identifying unknown compounds, profiling complex mixtures of metabolites, and obtaining detailed structural information through fragmentation analysis nih.gov.

Research on Polasols A-C, diterpenes from the same marine sponge source as Polasol B, has utilized high resolution mass spectrometry for structure determination researchgate.net, researchgate.net. Mass spectrometry provides a molecular ion peak corresponding to the molecular weight of the compound and fragmentation patterns that offer insights into its structural subunits.

Metabolite profiling, often employing techniques like GC-MS or LC-MS, aims to identify and quantify a wide range of metabolites in a biological sample mdpi.com, researchgate.net, nih.gov. While specific metabolite profiling studies focusing on this compound were not found, MS-based metabolite profiling is a valuable approach for studying the chemical diversity of marine organisms and identifying bioactive compounds like diterpenes frontiersin.org.

Fragmentation analysis in mass spectrometry involves the collision-induced dissociation of ions, generating fragment ions. The pattern of these fragments is unique to the compound's structure and can be used for definitive identification and structural elucidation nih.gov. This technique was implicitly used in the structure determination of Polasols A-C researchgate.net, researchgate.net.

Spectroscopic Techniques for Conformational Analysis and Molecular Dynamics

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule, providing information about its structure, bonding, and dynamics.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, resulting in a spectrum with peaks corresponding to specific molecular vibrations pressbooks.pub. It is widely used for identifying functional groups and confirming the identity of a compound by comparing its spectrum to known standards or databases youtube.com.

Raman spectroscopy, a complementary technique to FT-IR, measures the inelastic scattering of light by a sample, also providing information about molecular vibrations americanpharmaceuticalreview.com, scienceedge.com. Raman spectroscopy can be particularly useful for studying the vibrational modes of non-polar bonds and can be applied to samples in various states scienceedge.com.

While general applications of FT-IR and Raman spectroscopy are well-documented researchgate.net, researchgate.net, researchgate.net, rsc.org, youtube.com, specific detailed research findings on the FT-IR or Raman spectra of this compound were not found in the provided search results. However, these techniques would be relevant for confirming the presence of characteristic functional groups in this compound and potentially for studying its solid-state properties.

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, involve the absorption of UV or visible light, which causes electronic transitions within the molecule matanginicollege.ac.in, microbenotes.com.

UV-Vis spectroscopy measures the absorbance of light in the UV and visible regions as a function of wavelength microbenotes.com, uzh.ch, libretexts.org. The UV-Vis spectrum provides information about the presence of chromophores (groups that absorb UV or visible light) and can be used for quantitative analysis based on the Beer-Lambert Law microbenotes.com, uzh.ch, libretexts.org. The absence of peaks between 260 and 280 nm in a UV-Vis spectrum can indicate the purity of a sample from nucleic acid and protein contamination nih.gov.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules photophysics.com, nih.gov. CD spectroscopy is particularly useful for studying the conformation of chiral molecules and monitoring changes in their structure nih.gov, nih.gov, researchgate.net. Diterpenes, like this compound, are often chiral, making CD spectroscopy a relevant technique for investigating their stereochemistry and conformation in solution.

Specific detailed research findings on the UV-Vis or CD spectra of this compound were not found in the provided search results. However, given that Polasols A-C are diterpenes and likely chiral, CD spectroscopy would be a valuable tool for their conformational analysis. UV-Vis spectroscopy would be useful if this compound contains chromophores that absorb in the UV-Vis region.

Advanced NMR Experiments (e.g., DOSY, NOESY)

DOSY NMR separates NMR signals based on the diffusion coefficients of the molecules in a sample. This is particularly useful for studying mixtures, determining the hydrodynamic radius of a molecule, and identifying components that may be associated or aggregated. nih.gov For a compound like this compound, DOSY could be employed to:

Assess the purity of a sample by resolving signals from impurities with different diffusion rates.

Determine the diffusion coefficient of this compound in various solvents, which can provide information about its size and shape in solution.

Investigate potential self-association or interaction with other molecules by observing changes in its diffusion behavior.

NOESY NMR is a 2D NMR technique that identifies protons that are spatially close to each other, regardless of the number of bonds separating them. This through-space correlation is based on the Nuclear Overhauser Effect (NOE). NOESY experiments are invaluable for determining the three-dimensional structure and conformation of molecules. Applied to this compound, NOESY could help to:

Confirm proposed structural assignments by identifying expected through-space correlations between protons.

Elucidate the relative stereochemistry of chiral centers within the molecule.

Study the preferred conformation of this compound in solution.

Investigate interactions with other molecules by observing NOEs between protons of this compound and the interacting species.

While specific DOSY and NOESY spectra and data tables for this compound are not available from the performed searches, a typical DOSY experiment would yield a 2D plot with chemical shift on one axis and the diffusion coefficient on the other, allowing visualization of components based on their mobility. A NOESY spectrum would show cross-peaks between protons that are in close spatial proximity.

Surface-Sensitive Analytical Techniques (e.g., AFM, XPS, if applicable to material interactions)

Surface-sensitive analytical techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are primarily used to characterize the surface properties and composition of materials. Their applicability to this compound would depend on its physical state and its interactions with surfaces, such as if it forms thin films or adsorbs onto substrates.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution topographical images of a surface. It can also be used to measure various surface properties, including roughness, adhesion, and mechanical properties at the nanoscale. If this compound were to form thin films or crystalline structures on a surface, AFM could be used to:

Visualize the surface morphology and topography of this compound deposits.

Measure the thickness and roughness of thin films.

Study the growth mechanisms and arrangement of molecules on a substrate.

Investigate the mechanical properties of this compound materials, if applicable.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. It is a surface-sensitive technique, typically probing the top few nanometers of a sample. If this compound is present on a surface, XPS could provide:

Elemental analysis to confirm the presence of expected elements (Carbon, Hydrogen, Oxygen).

Information about the chemical environment of these elements, helping to confirm functional groups.

Insights into the purity of the surface layer.

Analysis of interactions between this compound and a substrate by looking for changes in core electron binding energies.

Based on a thorough search of scientific databases and literature, there is no identifiable chemical compound named "this compound." This name does not correspond to a recognized substance in chemical registries such as PubChem or in the broader scientific literature. The name "POLASOL" appears as a trade name for certain food processing additives, which are mixtures rather than single chemical compounds and thus not suitable for the requested theoretical and computational chemistry analysis.

Due to the absence of any scientific information on a compound named "this compound," it is not possible to generate the requested article with scientifically accurate and specific data for the outlined sections:

Theoretical and Computational Chemistry of Polasol B

Rational Design of Polasol B Analogs

Each of these sections requires specific data derived from computational studies of a well-defined molecular structure, which is unavailable for a compound that cannot be identified. Therefore, the required detailed research findings and data tables cannot be produced.

If "this compound" is a proprietary, novel, or internal compound name not yet in the public domain, its chemical structure would be required to perform the requested computational analysis. Alternatively, if the name is a misspelling of another compound, clarification would be needed to proceed. Without this essential information, a scientifically rigorous article adhering to the provided outline cannot be written.

Structure Reactivity and Structure Stability Relationships of Polasol B

Influence of Stereochemistry on Chemical Reactivity

The specific three-dimensional arrangement of atoms in Polasol B, its stereochemistry, is a critical determinant of its chemical reactivity. This compound possesses a trans A/B ring junction, and the relative stereochemistry has been determined through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. acs.org This specific arrangement influences the accessibility of its functional groups to reacting molecules.

Identification of Reactive Sites and Functional Motifs

The primary reactive sites and functional motifs within the this compound molecule are its hydroxyl group and the carbon-carbon double bonds within its ring structure. The molecular formula of this compound is C20H34O2. acs.org

Hydroxyl Group: The hydroxyl (-OH) group at the C-3 position is a key functional motif. acs.org It can act as a nucleophile in substitution reactions or be deprotonated to form an alkoxide. It is also capable of being oxidized to a ketone. The presence and location of this hydroxyl group differentiate this compound from the related Polasol A, which has a carbonyl group at the same position. acs.org

Carbon-Carbon Double Bonds: Although the initial publication does not explicitly detail the presence of double bonds within the ring structure of this compound, diterpenes commonly feature such unsaturated sites. These would be susceptible to electrophilic addition reactions, such as hydrogenation or halogenation.

Tertiary Hydrogens: The carbon skeleton of this compound also contains tertiary hydrogens, which can be susceptible to radical abstraction, leading to further reactions.

The following table summarizes the key functional motifs of this compound and their potential reactivity:

| Functional Motif | Location | Potential Reactivity |

| Hydroxyl Group | C-3 | Nucleophilic substitution, Oxidation, Deprotonation |

| Alkene (if present) | Ring Structure | Electrophilic addition, Oxidation |

| Tertiary C-H Bonds | Carbon Skeleton | Radical abstraction |

Factors Governing Stability and Degradation in Various Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents. The core diterpene structure is generally stable; however, the functional groups can be susceptible to degradation.

pH: In acidic or basic conditions, the hydroxyl group can participate in reactions that may lead to degradation. For instance, in a strongly acidic environment, elimination of the hydroxyl group to form a double bond could occur.

Oxidative Stress: The presence of oxidizing agents could lead to the oxidation of the hydroxyl group to a ketone, or potentially the cleavage of any carbon-carbon double bonds.

Thermal Stress: While the core ring structure is likely thermally stable to a degree, high temperatures could induce degradation, potentially through rearrangements or fragmentation.

Studies on the stability of related diterpenes, such as grayanotoxins in honey, have shown that they can be relatively stable over extended periods under certain conditions. researchgate.net However, specific data on the degradation pathways of this compound is not currently available.

Comparison with Related Diterpenes

A comparison of this compound with other diterpenes, such as grayanotoxins and leucothols, can provide insights into its potential reactivity and stability.

Grayanotoxins: These are polyhydroxylated cyclic diterpenes found in plants of the Ericaceae family. wikipedia.orgacs.org Like this compound, they possess multiple hydroxyl groups, which are key to their biological activity. wikipedia.org Grayanotoxins are known for their interaction with sodium ion channels, a reactivity dictated by the spatial arrangement of their hydroxyl groups. springermedizin.de This highlights the critical role of stereochemistry in the reactivity of polyhydroxylated diterpenes. Grayanotoxins have a more rigid 5/7/6/5 ring system compared to the presumed structure of this compound. wikipedia.org

Leucothols: Leucothols, such as Leucothol A and B, are another class of related diterpenes. nih.govncats.io They also feature complex, polycyclic structures with multiple hydroxyl and carbonyl groups. The reactivity of these compounds is similarly centered around these functional groups.

The following table provides a comparative overview of this compound with Grayanotoxin I and Leucothol A:

| Compound | Molecular Formula | Key Functional Groups | Structural Features |

| This compound | C20H34O2 | Hydroxyl group | Reduced azulene (B44059) diterpene, trans A/B ring junction |

| Grayanotoxin I | C22H36O7 | Multiple hydroxyl groups, acetate (B1210297) ester | Polyhydroxylated, 5/7/6/5 ring system |

| Leucothol A | C20H30O3 | Hydroxyl groups, ketone | Polycyclic diterpene |

This comparison indicates that while these compounds are all diterpenes, the specific nature and arrangement of their functional groups and their underlying carbon skeletons lead to differences in their chemical reactivity and stability. The relatively simpler structure of this compound, with fewer hydroxyl groups than Grayanotoxin I, may suggest a different profile of reactivity and potentially greater stability in certain environments.

Future Research Directions and Emerging Paradigms in Polasol B Research

Development of Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the power of chemical transformations with the selectivity and efficiency of enzymatic catalysis, has emerged as a powerful tool for the synthesis of complex natural products, including diterpenes nih.govpherobase.commdpi.comnih.govbmglabtech.com. This approach can overcome limitations of traditional chemical synthesis, such as the need for harsh conditions, protection group strategies, and the generation of unwanted byproducts. Research in this area for diterpenes involves the identification and engineering of terpene cyclases and other enzymes involved in their biosynthesis, as well as the integration of these enzymatic steps into chemical synthesis routes nih.govpherobase.commdpi.combmglabtech.com. Applying chemoenzymatic strategies to Polasol B could enable more efficient and selective routes to its synthesis and the generation of structural analogs. This could involve identifying the specific enzymes responsible for the sphenolobane core structure of this compound and developing in vitro or in vivo systems for their application in synthesis.

Exploration of Advanced Materials Applications (if non-clinical)

Diterpenoids and their derivatives have shown potential in various non-clinical material applications, including use as precursors for novel polymers and in the fragrance and flavor industries naturalproducts.netresearchgate.netresearchgate.net. The unique structural features of diterpenes can impart distinct physical and chemical properties to materials. For instance, diterpenoid biopolymers are being explored as renewable materials with potential in materials engineering researchgate.net. Similarly, some diterpenes are valued in the fragrance and flavor industries naturalproducts.net. Future research on this compound could investigate its potential as a building block for new polymers or other advanced materials, focusing on its structural characteristics that might lend themselves to specific material properties (e.g., optical, mechanical, or thermal). This would involve exploring chemical modifications of this compound to create monomers or other precursors for material synthesis, strictly avoiding any clinical or biological applications.

High-Throughput Screening for Novel Chemical Properties (non-biological, e.g., catalytic, optical)

High-throughput screening (HTS) is a technique that allows for the rapid evaluation of large libraries of compounds for specific properties bmglabtech.comnhmus.hunih.govfraunhofer.dewikipedia.orgfrontiersin.org. While widely used in drug discovery for biological activity, HTS can also be adapted to screen for non-biological chemical properties, such as catalytic activity, optical properties, or interactions with specific non-biological targets wikipedia.org. Applying HTS to this compound and its derivatives could facilitate the discovery of novel non-biological applications. This would involve developing miniaturized assays and detection methods suitable for assessing chemical properties of interest in a high-throughput format, independent of any biological effects. For example, screens could be designed to identify if this compound or its modified forms exhibit catalytic activity in specific reactions or possess interesting optical characteristics.

Integration of Artificial Intelligence and Machine Learning in Diterpene Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various aspects of chemical research, including natural product discovery, synthesis planning, and property prediction nih.govnih.govfraunhofer.deuni-bielefeld.demesopotamian.pressusask.camdpi.commycosphere.orgdergipark.org.tr. In the context of diterpene research, AI/ML can be used to analyze large datasets of diterpene structures and properties to predict new diterpenes with desired characteristics, optimize synthesis routes, or even design novel diterpene scaffolds nih.govfraunhofer.deuni-bielefeld.demesopotamian.pressusask.ca. For this compound, AI/ML could be employed to predict potential non-biological applications based on its structure, design more efficient synthetic pathways, or explore the vast chemical space of this compound analogs with targeted non-biological properties. This would involve building and training ML models on relevant chemical data and using them to guide experimental research on this compound.

Sustainable Production and Green Chemistry Approaches for this compound Synthesis

The sustainable production of natural products is a growing area of focus in chemistry acs.orgresearchgate.netuni-bielefeld.defrontiersin.orgnih.govaxil-is.comgreenchemistryandcommerce.orgsemanticscholar.org. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes researchgate.netuni-bielefeld.deaxil-is.comgreenchemistryandcommerce.orgsemanticscholar.org. For diterpenes like this compound, sustainable production methods could involve developing environmentally friendly extraction techniques from natural sources or engineering microbial cell factories for their biosynthesis acs.orgfrontiersin.orgnih.govaxil-is.com. Future research on this compound should explore sustainable synthesis routes that minimize waste, utilize renewable resources, and employ energy-efficient processes, aligning with the principles of green chemistry researchgate.netuni-bielefeld.deaxil-is.comgreenchemistryandcommerce.orgsemanticscholar.org. This could include optimizing the isolation process from the marine sponge or developing alternative biosynthetic or semi-synthetic approaches with a reduced environmental footprint.

Q & A

Basic: How to design a controlled experiment to investigate Polasol B’s physicochemical properties?

Answer:

- Experimental Design Framework : Use the PICOT structure (Population: this compound; Intervention: synthesis/characterization methods; Comparison: control groups or reference compounds; Outcome: measurable properties like solubility, stability; Time: reaction duration) to define variables .

- Methodology : Reference protocols from analogous compounds (e.g., sulfates or nitrates) for baseline procedures. Include replicates, negative/positive controls, and standardized instruments (e.g., UV-Vis spectroscopy for solubility) to minimize bias .

Basic: What systematic approach ensures a comprehensive literature review on this compound?

Answer:

- Database Search Strategy : Use Boolean operators (e.g., "this compound" AND (synthesis OR degradation)) in PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources (e.g., ) .

- Inclusion/Exclusion Criteria : Filter studies by relevance to your hypothesis (e.g., catalytic activity, spectroscopic data). Track conflicting findings in a matrix table for later analysis .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Answer:

- Data Validation Protocol : Replicate experiments under identical conditions (solvent, temperature). Cross-reference with computational models (e.g., Gaussian for predicted IR peaks) to identify instrumental or environmental variability .

- Collaborative Analysis : Engage crystallography or spectroscopy experts to re-examine raw data for overlooked artifacts (e.g., solvent impurities) .

Advanced: What statistical methods optimize this compound’s synthesis parameters (e.g., yield, purity)?

Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to test variables (e.g., temperature, reagent ratios). Use ANOVA to identify significant factors and interactions .

- Characterization Consistency : Validate purity via HPLC with triplicate runs and report confidence intervals. Compare with established standards (e.g., USP guidelines) .

Basic: How to structure a research question on this compound’s biological interactions using the PICOT framework?

Answer:

- PICOT Template :

- P : Target organism/cell line.

- I : Exposure concentration/duration.

- C : Untreated controls or comparator compounds.

- O : Measured endpoints (e.g., cytotoxicity, gene expression).

- T : Incubation period.

Example: “Does 48-hour exposure to 10 µM this compound alter apoptosis markers in HeLa cells compared to untreated controls?” .

Advanced: How to integrate cross-disciplinary approaches (e.g., computational chemistry and wet-lab experiments) for this compound research?

Answer:

- Hybrid Workflow :

- Interdisciplinary Collaboration : Establish shared data repositories (e.g., Zenodo) for transparent replication .

Basic: What protocols ensure ethical validation of this compound’s purity and safety in preclinical studies?

Answer:

- Purity Assessment : Conduct elemental analysis, HRMS, and XRD to confirm structural integrity. Document batch-to-batch variability .

- Safety Screening : Follow OECD guidelines for acute toxicity testing in model organisms. Include third-party verification to mitigate conflict of interest .

Advanced: How to address reproducibility challenges in this compound’s catalytic activity studies?

Answer:

- Standardized Reporting : Adhere to the Beilstein Journal’s experimental guidelines: detail catalyst loading, solvent degassing methods, and reaction monitoring intervals .

- Open Science Practices : Publish raw NMR spectra, chromatograms, and reaction videos in supplementary materials to enable independent verification .

Basic: What ethical considerations apply when designing human cell-based studies with this compound?

Answer:

- Informed Consent Protocols : For primary cell lines, obtain IRB approval and document donor consent. Anonymize data to protect participant privacy .

- Conflict of Interest Disclosure : Declare funding sources (e.g., grants) and patent affiliations in publications .

Advanced: How to model this compound’s environmental fate using computational tools?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。